molecular formula C11H12O4 B3046395 Methyl 3-(1,3-dioxolan-2-yl)benzoate CAS No. 124038-36-4

Methyl 3-(1,3-dioxolan-2-yl)benzoate

Cat. No.: B3046395
CAS No.: 124038-36-4
M. Wt: 208.21 g/mol
InChI Key: JMVJVYKRUJHQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1,3-dioxolan-2-yl)benzoate (CAS: 124038-36-4) is a benzoate ester featuring a 1,3-dioxolane substituent at the meta position of the benzene ring. This compound is characterized by its ester functional group and the dioxolane ring, a five-membered cyclic acetal. The dioxolane moiety enhances the compound’s stability under acidic conditions and influences its reactivity in organic synthesis. It is commonly utilized as an intermediate in pharmaceutical and materials chemistry due to its ability to act as a masked aldehyde or ketone precursor .

The compound is commercially available as a high-purity reagent (97%), indicating its established role in research and industrial applications .

Properties

IUPAC Name

methyl 3-(1,3-dioxolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-10(12)8-3-2-4-9(7-8)11-14-5-6-15-11/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVJVYKRUJHQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598106
Record name Methyl 3-(1,3-dioxolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124038-36-4
Record name Methyl 3-(1,3-dioxolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1,3-dioxolan-2-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-formylbenzoate with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, to drive the formation of the dioxolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and cyclization reactions can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, along with the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dioxolan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 3-(1,3-dioxolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-dioxolan-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. The 1,3-dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 3-(1,3-dioxolan-2-yl)benzoate and related compounds:

Compound Name Structure Synthesis Method Yield Physical State Key Applications
This compound Benzoate ester with a meta-substituted 1,3-dioxolane ring Likely via alkylation of methyl 3-bromobenzoate with a dioxolane reagent N/A Solid (97% purity) Intermediate for drug synthesis; masked carbonyl precursor
Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac) Ethyl ester with a dioxolane-methyl group at the meta position Nickel-catalyzed reductive alkylation of ethyl 3-bromobenzoate with 2-bromomethyl-1,3-dioxolane 53–66% Yellow oil Model compound for catalytic C–H functionalization studies
Methyl 4-(4-(1,3-dioxolan-2-yl)benzyloxy)benzoate (8) Methyl ester with a para-benzyloxy group linked to a dioxolane-substituted benzene Williamson ether synthesis between p-hydroxybenzoate and dioxolane-containing benzyl bromide N/A Not reported Building block for dendrimers and supramolecular architectures
Methyl 3-((2,4-dioxothiazolidin-3-yl)methyl)benzoate (3a) Methyl ester with a thiazolidinedione-methyl group at the meta position Alkylation of methyl 3-(bromomethyl)benzoate with thiazolidine-2,4-dione 53–55% Not reported HDAC6 inhibitor candidate for treating methamphetamine addiction
3-(1,3-Dioxolan-2-yl)benzaldehyde Benzaldehyde derivative with a meta-substituted dioxolane ring Not explicitly described; likely acetalization of 3-formylbenzoic acid derivatives N/A Not reported Aldehyde precursor for condensation reactions in organic synthesis

Structural and Functional Differences

Ester vs. Aldehyde Functionality :

  • This compound and its ethyl analog (3ac) retain the ester group, which is hydrolyzable to carboxylic acids. In contrast, 3-(1,3-dioxolan-2-yl)benzaldehyde contains an aldehyde group, making it more reactive toward nucleophilic additions but less stable under basic conditions.

Substituent Position and Complexity :

  • Compound 8 features a para-benzyloxy group, increasing steric bulk and altering electronic properties compared to the meta-substituted dioxolane in the target compound. This difference impacts solubility and reactivity in polymerization or dendritic assembly.

Heterocyclic Modifications :

  • Replacing the dioxolane with a thiazolidinedione group (as in 3a ) introduces hydrogen-bonding capabilities and redox activity, critical for biological interactions (e.g., enzyme inhibition).

Biological Activity

Methyl 3-(1,3-dioxolan-2-yl)benzoate is an organic compound with a unique structure that includes a benzoate moiety linked to a 1,3-dioxolane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₂O₄ and a molecular weight of approximately 208.21 g/mol. The presence of the dioxolane ring contributes to its chemical reactivity and potential biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with cellular components such as enzymes and receptors. The dioxolane ring may serve as a protecting group that stabilizes reactive intermediates during chemical reactions. This stabilization can enhance the compound's efficacy in biological systems.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that derivatives of similar compounds exhibit significant antifungal and antibacterial activities. For instance, heterocyclic derivatives containing the dioxolane structure have shown effectiveness against various fungi and bacteria, including:

  • Fungi : Candida albicans, Aspergillus fumigatus, Trichophyton rubrum
  • Bacteria : Staphylococcus aureus, Streptococcus pyogenes .

These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics.

Case Studies

  • Antifungal Activity : A study demonstrated that compounds structurally related to this compound exhibited potent antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antifungal agents, indicating their potential as effective antifungal agents .
  • Antibacterial Activity : Another investigation reported that certain derivatives showed promising antibacterial activity against Gram-positive bacteria. The compounds were tested in vitro using standard microbiological techniques, revealing effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
Methyl 4-(1,3-dioxolan-2-yl)benzoateSimilar ester structureDifferent position of dioxolane attachment
Methyl 2-benzyloxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoateContains a benzyloxy groupPotentially enhanced biological activity
Methyl 3-(1-aminocyclopropyl)benzoateContains an amino groupMay exhibit different pharmacological properties

This table illustrates how the structural variations among these compounds can lead to differences in their biological activities.

Applications in Research and Industry

This compound has several applications:

  • Organic Synthesis : It serves as a building block in organic synthesis for the formation of more complex molecules.
  • Drug Development : Its potential as a precursor for pharmacologically active compounds makes it valuable in medicinal chemistry.
  • Industrial Use : The compound is utilized in producing specialty chemicals and materials such as polymers and resins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1,3-dioxolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1,3-dioxolan-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.